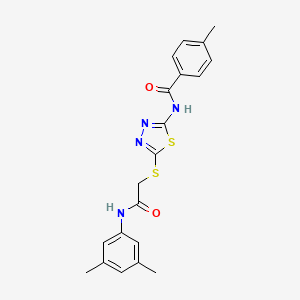

N-(5-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-methylbenzamide

Description

This compound belongs to the 1,3,4-thiadiazole class, characterized by a sulfur-containing heterocyclic core. Its structure features a thioether-linked acetamide group substituted with a 3,5-dimethylphenyl moiety at the C5 position of the thiadiazole ring and a 4-methylbenzamide group at the N2 position.

Propriétés

IUPAC Name |

N-[5-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O2S2/c1-12-4-6-15(7-5-12)18(26)22-19-23-24-20(28-19)27-11-17(25)21-16-9-13(2)8-14(3)10-16/h4-10H,11H2,1-3H3,(H,21,25)(H,22,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISUBDBNTQHLHKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC(=CC(=C3)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mécanisme D'action

Mode of Action

Based on its structural similarity to other compounds, it may interact with its targets through a variety of mechanisms, including binding to active sites, altering protein conformation, or modulating enzymatic activity.

Pharmacokinetics

These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets. Additionally, the compound’s efficacy can be influenced by the physiological and pathological state of the organism.

Activité Biologique

N-(5-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-methylbenzamide is a complex organic compound with significant potential in various biological applications. This article explores its biological activity based on current research findings, highlighting its mechanisms of action, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of 378.51 g/mol. Its structure comprises multiple functional groups, including a thiadiazole ring and an amide group, which are crucial for its biological activity. The presence of these groups suggests potential interactions with various biochemical pathways.

Research indicates that compounds containing the thiadiazole moiety often interact with key signaling pathways involved in cell growth and metabolism. Specifically, N-(5-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-methylbenzamide is hypothesized to inhibit phosphoinositide 3-kinase (PI3K) and mechanistic target of rapamycin (mTOR), both of which are critical in cancer progression and metabolic regulation .

Anticancer Activity

Thiadiazole derivatives have shown promising anticancer properties across various studies. For instance, the compound demonstrated significant cytotoxic effects against different cancer cell lines, including HepG2 (liver cancer) and A549 (lung cancer), with IC50 values indicating effective inhibition of cell proliferation . The mechanisms attributed to its anticancer activity include:

- Inhibition of DNA synthesis : Thiadiazole derivatives can disrupt the replication process in cancer cells.

- Targeting key kinases : Interactions with kinases involved in tumorigenesis contribute to its efficacy as an anticancer agent .

Antimicrobial Activity

The compound also exhibits broad-spectrum antimicrobial properties. Thiadiazole derivatives have been reported to possess antibacterial and antifungal activities against various pathogens. For example, studies have shown that derivatives can effectively inhibit Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus, as well as fungal strains like Aspergillus niger .

Data Summary

| Biological Activity | Target Organisms/Cell Lines | IC50 Values |

|---|---|---|

| Anticancer | HepG2 | 4.37 µM |

| A549 | 8.03 µM | |

| Antibacterial | Staphylococcus aureus | MIC = 32.6 µg/mL |

| Escherichia coli | MIC = 47.5 µg/mL | |

| Antifungal | Aspergillus niger | MIC = 25 µg/mL |

Case Studies

- Anticancer Efficacy : In a study evaluating the effects of thiadiazole derivatives on cancer cell lines, N-(5-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-methylbenzamide showed significant inhibition of cell growth in HepG2 and A549 cells compared to control groups .

- Antimicrobial Activity : Another study focused on the antimicrobial properties of thiadiazole compounds demonstrated that this derivative exhibited potent activity against both Gram-positive and Gram-negative bacteria, outperforming standard antibiotics in several assays .

Comparaison Avec Des Composés Similaires

Comparative Analysis with Similar 1,3,4-Thiadiazole Derivatives

Structural and Physicochemical Comparisons

The table below compares substituents, yields, and melting points of structurally analogous 1,3,4-thiadiazole derivatives from and :

Key Observations :

- Substituent Effects on Yield : Benzylthio derivatives (e.g., 5h, 88%) generally exhibit higher yields than methylthio or ethylthio analogs (e.g., 5f, 79%) due to stabilized intermediates during synthesis .

- Melting Points: The target compound’s melting point is unreported, but derivatives with chlorinated aryl groups (e.g., 5j, 138–140°C) show higher melting points than non-halogenated analogs, likely due to enhanced intermolecular forces .

- Planarity and Hydrogen Bonding : The compound in forms intramolecular C–H···N bonds, resulting in a planar structure that may enhance stacking interactions in biological systems .

Key Observations :

- Anticancer Activity: Electron-withdrawing groups (e.g., p-tolylamino in 4y) correlate with potent cytotoxicity, likely via inhibition of aromatase or DNA intercalation .

- Antimicrobial Activity : Nitrophenyl and benzimidazolyl-thio groups (e.g., 4h in Ev6) enhance activity against Gram-positive bacteria, suggesting substituent-dependent membrane disruption .

- Target Compound : The 3,5-dimethylphenyl and 4-methylbenzamide groups may synergize for dual bioactivity, but empirical data are needed.

Crystallographic and Spectroscopic Comparisons

- Planarity : The compound in exhibits near-planar geometry (r.m.s. deviation: 0.149 Å) due to intramolecular hydrogen bonding, a feature shared with the target compound’s acetamide linkage .

- NMR Trends : reports δ 7.2–8.1 ppm for aromatic protons in analogs, consistent with the target compound’s expected 3,5-dimethylphenyl and 4-methylbenzamide signals .

Q & A

Basic: What are the standard synthetic routes and characterization techniques for synthesizing this compound?

Methodological Answer:

The compound can be synthesized via multi-step heterocyclization reactions. A typical route involves:

Thioamide formation : Reacting isothiocyanate derivatives with hydrazides or amines in ethanol under reflux, followed by cyclization in concentrated sulfuric acid (e.g., ).

Characterization :

- IR spectroscopy : To confirm functional groups (e.g., νmax=1670 cm⁻¹ for amide C=O) .

- 1H/13C NMR : Assign chemical shifts for protons adjacent to sulfur or nitrogen atoms (e.g., δ=7.20–8.96 ppm for NH groups) .

- Mass spectrometry (FAB-MS) : Identify molecular ions (e.g., m/z = 384 [M+H]+) .

- X-ray diffraction : Resolve co-crystal structures to confirm stereochemistry .

Advanced: How can microwave-assisted synthesis improve yield and reduce reaction time for analogous 1,3,4-thiadiazole derivatives? Methodological Answer: Microwave irradiation enhances reaction kinetics via rapid, uniform heating. For example:

- Optimized protocol : Use a microwave reactor at 100–150°C with short irradiation times (5–10 min) in polar aprotic solvents (e.g., DMF). Monitor purity via TLC (Silufol UV-254) and compare yields against conventional heating .

- Case study : Microwave synthesis of similar benzamide derivatives achieved 85–92% yield vs. 60–75% with traditional methods .

Basic: What spectroscopic methods are critical for resolving structural ambiguities in thiadiazole-based compounds?

Methodological Answer:

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded aromatic regions (e.g., distinguishing thiadiazole protons from benzamide substituents) .

- X-ray crystallography : Essential for confirming bond lengths and angles in co-crystals, especially when intermediates are unstable (e.g., used X-ray to identify N-substituted thioamide intermediates) .

Advanced: How can researchers address contradictions in NMR data caused by dynamic rotational isomerism in thioamide linkages? Methodological Answer:

- Variable-temperature NMR : Conduct experiments at 25–60°C to observe coalescence of split peaks, confirming rotational barriers .

- DFT calculations : Model energy barriers for rotation (e.g., Gaussian09 with B3LYP/6-31G* basis set) to correlate with experimental data .

Basic: How to design bioactivity assays for evaluating anticancer potential of this compound?

Methodological Answer:

- In vitro cytotoxicity : Use MTT assays against cancer cell lines (e.g., MCF-7, HeLa) with IC50 determination. Include positive controls (e.g., cisplatin) .

- Apoptosis markers : Measure caspase-3/7 activation via fluorometric assays .

Advanced: What strategies mitigate false positives in thiadiazole-based anticancer assays due to redox interference? Methodological Answer:

- ROS scavenger controls : Add N-acetylcysteine (NAC) to distinguish true cytotoxicity from ROS-mediated effects.

- Metabolic stability tests : Incubate compounds with liver microsomes to assess degradation rates .

Basic: What computational tools predict the solubility and bioavailability of this compound?

Methodological Answer:

- LogP calculation : Use ChemAxon or ACD/Labs to estimate partition coefficients.

- Molecular dynamics (MD) : Simulate solvation in water/octanol systems (e.g., GROMACS) .

Advanced: How can hybrid QSAR/machine learning models optimize substituent selection for enhanced pharmacokinetics? Methodological Answer:

- Dataset curation : Compile solubility, LogP, and bioavailability data for 50+ thiadiazole analogs.

- Model training : Use Random Forest or SVM algorithms (Python/scikit-learn) to predict optimal substituents (e.g., -OCH3 for solubility vs. -CF3 for membrane permeability) .

Basic: What are common side reactions during thiadiazole synthesis, and how are they monitored?

Methodological Answer:

- Byproduct formation : Oxadiazole isomers may form via competing cyclization pathways.

- TLC monitoring : Use chloroform:acetone (3:1) to track reaction progress and isolate intermediates .

Advanced: How to troubleshoot failed heterocyclization due to steric hindrance from 3,5-dimethylphenyl groups? Methodological Answer:

- Solvent optimization : Switch to DCE or THF to reduce steric crowding.

- Protecting groups : Temporarily protect the amino group with Boc to facilitate cyclization, then deprotect with TFA .

Basic: How to validate the purity of synthesized batches?

Methodological Answer:

- HPLC-DAD : Use a C18 column (MeCN:H2O gradient) with UV detection at 254 nm. Target ≥95% purity.

- Elemental analysis : Confirm C, H, N, S content within 0.3% of theoretical values .

Advanced: What advanced mass spectrometry techniques resolve isobaric impurities in final products? Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.